二叔丁基环己基膦

描述

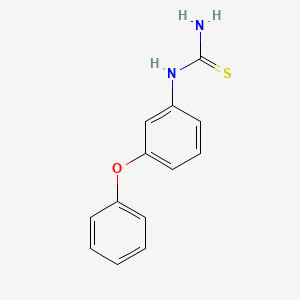

DI-Tert-butylcyclohexylphosphine (DI-TBCP) is a tertiary phosphine compound characterized by the presence of two tert-butylcyclohexyl groups attached to a phosphorus atom . This colorless solid exhibits a melting point of approximately -50°C . It finds utility as a ligand in metal-catalyzed reactions, as a catalyst for organic synthesis, and as a reagent in the production of various compounds .

Synthesis Analysis

The synthesis of DI-TBCP involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used and universal. The role of DI-TBCP as a ligand in metal-catalyzed reactions enables the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations .Molecular Structure Analysis

DI-Tert-butylcyclohexylphosphine contains total 44 bond(s); 15 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s) and 1 phosphane(s) .Chemical Reactions Analysis

DI-TBCP serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds . It also finds utility as a ligand in metal-catalyzed reactions . The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .Physical And Chemical Properties Analysis

DI-TBCP is a colorless solid with a melting point of approximately -50°C . It has a molecular weight of 228.35 . It is a liquid form with a refractive index n20/D 1.506 and a density of 0.889 g/mL at 25 °C .科学研究应用

改进的合成和配体应用

二叔丁基环己基膦已用于通过经济高效且简化的程序合成功能化的联苯基膦配体。该方法涉及芳基镁卤化物与苯炔的反应,然后加入氯二烷基膦,提供了一种以有用的量生产各种配体的途径,极大地简化了合成过程 Tomori, H., Fox, J., & Buchwald, S. (2000)。

催化和交叉偶联反应

在催化中,二叔丁基环己基膦相关配体已用于通过催化 C-P 键形成交叉偶联反应在水中制备芳基(二环己基)膦,展示了它们在合成有机化学中的多功能性和效率 Hirai, Y., & Uozumi, Y. (2017)。

不稳定的邻位膦酚和发光材料

对邻位膦酚不稳定性的研究揭示了当存在空间位阻叔丁基基团时,这些化合物对空气的敏感性。尽管存在这种不稳定性,这些材料仍被用于生产具有增强空气稳定性的发光苯并氧杂磷杂苯,从而扩大了在材料科学中的潜在应用 Wu, S.-S., Deligonal, N., & Protasiewicz, J. (2013)。

不对称氢化

该化合物在光学活性膦的开发中也至关重要,这些膦在铑催化的不对称氢化中显示出高效率,证明了该化合物在生产对映异构体富集产物中的效用 Imamoto, T., Oohara, N., & Takahashi, H. (2004)。

增强合成中的选择性

二叔丁基环己基膦衍生物已被证明可以显着提高合成过程中的选择性。例如,具有庞大二膦配体的钯配合物已被用作将戊烯酸混合物转化为(生物)己二酸的高选择性催化剂,展示了在羟基羰基化反应中实现高选择性的能力 Low, C. H., Nobbs, J. D., et al. (2015)。

作用机制

Target of Action

DI-Tert-butylcyclohexylphosphine is primarily used as a ligand in metal-catalyzed reactions . The compound’s primary targets are the metal ions involved in these reactions. The role of these metal ions is to facilitate the transfer of electrons between the reactants, enabling crucial chemical transformations .

Mode of Action

The compound interacts with its targets (the metal ions) by forming a complex. This complex formation allows the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations . Furthermore, DI-Tert-butylcyclohexylphosphine serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds .

Biochemical Pathways

The specific biochemical pathways affected by DI-Tert-butylcyclohexylphosphine depend on the nature of the metal-catalyzed reactions it is involved in. In general, the compound can influence a variety of reactions, including dihydrogen activation and the synthesis of trinuclear ruthenium complexes .

Result of Action

The molecular and cellular effects of DI-Tert-butylcyclohexylphosphine’s action are primarily seen in the facilitation of chemical transformations. By acting as a ligand and catalyst, the compound enables the formation of new molecular bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of DI-Tert-butylcyclohexylphosphine can be influenced by various environmental factors. These include the presence of metal ions (which the compound targets), the pH and temperature of the reaction environment, and the presence of other reactants. The compound is sensitive to air , indicating that its stability and reactivity can be affected by exposure to oxygen.

安全和危害

DI-TBCP is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

未来方向

DI-TBCP is a versatile chemical compound used in scientific research. It exhibits excellent catalytic properties and finds applications in various organic synthesis reactions. Its employment spans the synthesis of organic compounds, the investigation of enzyme-catalyzed reactions, and the advancement of novel catalysts for organic synthesis .

属性

IUPAC Name |

ditert-butyl(cyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHNJKBAYQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405168 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Tert-butylcyclohexylphosphine | |

CAS RN |

436865-11-1 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)